Indibulin

概要

説明

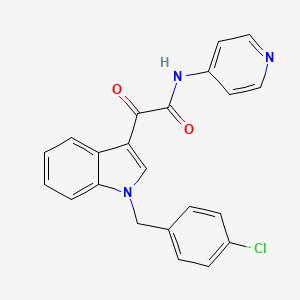

インディブリンは、N-(ピリジン-4-イル)-[1-(4-クロロベンジル)-インドール-3-イル]-グリオキシル-アミドとしても知られており、ミクロチューブル阻害剤として作用する新規合成低分子です。細胞の細胞骨格の必須成分であるミクロチューブルを不安定化する能力で知られています。 タキサンやビンカアルカロイドなどの他のミクロチューブル阻害剤とは異なり、インディブリンは神経毒性を示さず、そのためがん治療の有望な候補となっています .

準備方法

合成経路と反応条件: インディブリンは、インドール誘導体から始まる複数段階のプロセスで合成されます。 最後のステップは、グリオキシル-アミド結合の形成です .

工業生産方法: インディブリンの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、縮合反応、求核置換反応、アミド結合形成などの標準的な有機合成技術を用います。 反応条件には、ジクロロメタンなどの溶媒と、炭素上のパラジウムなどの触媒の使用が含まれることが多いです .

化学反応の分析

反応の種類: インディブリンは、主にミクロチューブル阻害剤としての役割に関連する反応を起こします。これらには次のものがあります。

一般的な試薬と条件:

主要な生成物: インディブリンの反応の主な生成物は、ミクロチューブルの重合阻害であり、がん細胞の細胞周期停止とアポトーシスを引き起こします .

4. 科学研究への応用

インディブリンは、化学、生物学、医学、産業の分野において、特に幅広い科学研究への応用があります。

科学的研究の応用

Indibulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

インディブリンは、ミクロチューブルを形成するタンパク質であるチューブリンに結合することで効果を発揮します。この結合は、チューブリンがミクロチューブルに重合するのを防ぎ、ミクロチューブルネットワークの不安定化につながります。 その結果、細胞は有糸分裂を完了することができず、G2/M期で細胞周期停止し、その後アポトーシスを起こします . インディブリンは、特にがん細胞でより多く存在する修飾されていないチューブリンを標的とするため、神経毒性のリスクを軽減します .

6. 類似化合物の比較

インディブリンは、神経毒性がないために、ミクロチューブル阻害剤の中でもユニークです。類似の化合物には、次のものがあります。

タキサン(例:パクリタキセル): これらの化合物はミクロチューブルを安定化しますが、しばしば末梢神経障害を引き起こします.

ビンカアルカロイド(例:ビンクリスチン): これらの化合物もミクロチューブルの重合を阻害しますが、神経毒性と関連付けられています.

コルヒチン: チューブリンに結合しますが、神経系と非神経系のチューブリンの両方に等しく影響を与える、別のミクロチューブル阻害剤です.

インディブリンは、成熟した神経系と非神経系のチューブリンを区別できるため、これらの他の化合物とは異なり、副作用が少なく、がん治療の有望な候補となっています .

類似化合物との比較

Indibulin is unique among microtubule inhibitors due to its lack of neurotoxicity. Similar compounds include:

Taxanes (e.g., paclitaxel): These compounds stabilize microtubules but often cause peripheral neuropathy.

Vinca Alkaloids (e.g., vincristine): These compounds also inhibit microtubule polymerization but are associated with neurotoxicity.

Colchicine: Another microtubule inhibitor that binds to tubulin but affects both neuronal and non-neuronal tubulin equally.

This compound’s ability to discriminate between mature neuronal and non-neuronal tubulin sets it apart from these other compounds, making it a promising candidate for cancer therapy with fewer side effects .

生物活性

Indibulin, also known as ZIO-301 or D-24851, is a novel synthetic microtubule destabilizer that has garnered attention for its potential as an anti-cancer agent. It operates through a unique mechanism by binding to tubulin, inhibiting microtubule polymerization, and arresting cell growth, particularly at the G2/M phase of the cell cycle. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and its safety profile.

This compound's mechanism involves targeting specific subsets of microtubules. Unlike traditional microtubule inhibitors such as taxanes and vinca alkaloids, this compound does not bind to acetylated (mature neuronal) tubulins. This selectivity is crucial as it minimizes neurotoxic side effects commonly associated with other anti-mitotic agents. The binding site of this compound appears to be inaccessible on mature neuronal microtubules due to posttranslational modifications, allowing it to discriminate between neuronal and non-neuronal tubulin .

Key Mechanistic Findings:

- Microtubule Dynamics : this compound dampens microtubule dynamics, leading to reduced dynamic instability in live cells. It increases catastrophe and rescue frequencies while significantly diminishing overall dynamicity .

- Cell Cycle Arrest : this compound induces mitotic arrest by activating spindle checkpoint proteins (e.g., Mad2 and BubR1), which are critical for proper chromosome segregation during cell division .

- Apoptosis Induction : Treatment with this compound has been shown to lead to apoptosis-mediated cell death in various cancer cell lines, further supporting its role as a potent anti-cancer agent .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across a variety of cancer types in both in vitro and in vivo studies. Here are some notable findings:

In Vitro Studies

- MCF-7 Breast Cancer Cells : this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 150 nM, effectively blocking cell cycle progression at mitosis and inducing apoptosis .

- Non-Small Cell Lung Cancer (A549) : Strong synergistic effects were observed when this compound was combined with erlotinib (an EGFR inhibitor) and carboplatin, enhancing cytotoxicity compared to either agent alone .

In Vivo Studies

- Yoshida AH13 Rat Sarcoma Model : this compound induced complete tumor remission, showcasing its potent antitumor capabilities in preclinical settings .

- Xenograft Models : In models of advanced solid tumors, this compound has shown promising results without significant neurotoxicity, suggesting its potential for clinical application .

Synergistic Effects with Other Chemotherapeutics

This compound has been studied for its synergistic effects when combined with other chemotherapeutic agents:

- Vinblastine : In MCF-7 cells, this compound produced a synergistic antiproliferative effect when used alongside vinblastine, indicating potential for combination therapy .

- Tamoxifen and 5-FU : Enhanced cytotoxic effects were noted when this compound was combined with these agents in breast cancer models .

Safety Profile

One of the most compelling aspects of this compound is its minimal neurotoxicity. Preclinical studies indicate that it does not disrupt mature neuronal microtubules due to its selective binding properties. This feature distinguishes it from other microtubule inhibitors that often result in peripheral neuropathy as a side effect . During Phase I clinical trials, only limited hematologic toxicity was observed without major neurotoxic symptoms reported .

Summary Table of Biological Activity

| Feature | Detail |

|---|---|

| Chemical Name | N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid |

| Mechanism | Microtubule destabilization; G2/M phase arrest |

| IC50 (MCF-7) | ~150 nM |

| Synergistic Agents | Erlotinib, vinblastine, carboplatin |

| Neurotoxicity | Minimal; discriminates between neuronal/non-neuronal tubulins |

| Clinical Trials | Phase I ongoing; promising results in solid tumors |

特性

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLIIYNRSAWTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174368 | |

| Record name | Indibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204205-90-3 | |

| Record name | Indibulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。